molecular formula C11H13ClN2OS B1471004 [2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine hydrochloride CAS No. 1797023-70-1

[2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine hydrochloride

Cat. No. B1471004
CAS RN: 1797023-70-1
M. Wt: 256.75 g/mol
InChI Key: WLWDLFQGGFCTIM-UHFFFAOYSA-N
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Description

“[2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1797023-70-1 . It has a molecular weight of 256.76 .


Molecular Structure Analysis

The IUPAC name for this compound is (2-(phenoxymethyl)thiazol-4-yl)methanamine hydrochloride . The InChI code for this compound is 1S/C11H12N2OS.ClH/c12-6-9-8-15-11(13-9)7-14-10-4-2-1-3-5-10;/h1-5,8H,6-7,12H2;1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of novel compounds using related chemical structures have been reported, focusing on their potential as anticonvulsant agents. A series of novel Schiff bases have been synthesized, exhibiting significant anticonvulsant activity in various models, highlighting their therapeutic potential (Pandey & Srivastava, 2011).

Fluorescence Properties

  • Research into the fluorescence properties of related compounds has shown that certain structures can be coordinated with Zn^2^+, resulting in strong fluorescence. This is significant for the development of fluorescent probes, which have various applications in biological and chemical sensing (Zheng Wen-yao, 2012).

Antimicrobial Activity

  • The antimicrobial activity of compounds related to the query structure has been investigated, with some compounds showing promising activity against various microbial strains. This suggests potential applications in developing new antimicrobial agents (Salahuddin et al., 2017).

Molecular Docking and Quantum Chemical Calculations

  • Molecular docking and quantum chemical calculations have been performed on similar structures to predict their biological effects. These studies are crucial for understanding the molecular basis of the compounds' activities and designing more effective molecules (A. Viji et al., 2020).

Cardioprotective Activity

  • The cardioprotective activity of certain thiazole derivatives has been explored, showing moderate to high effects in vitro. This indicates the potential of such compounds for development as cardioprotective agents, providing a basis for further pharmacological studies (Drapak et al., 2019).

properties

IUPAC Name

[2-(phenoxymethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS.ClH/c12-6-9-8-15-11(13-9)7-14-10-4-2-1-3-5-10;/h1-5,8H,6-7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWDLFQGGFCTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC(=CS2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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